molecular formula C12H8ClFN2O3 B028720 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 100361-18-0

7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No. B028720
M. Wt: 282.65 g/mol
InChI Key: OXNZWNNMJBOZQO-UHFFFAOYSA-N
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Patent
US07576214B2

Procedure details

To a stirred solution of 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3 -oxo-propanoic acid ethyl ester (compound (1): 85.0 kg, 303 mol) in toluene (808 kg)was added Me2 NCH(OMe)2 (40.8 kg ) and acetic acid (4.56 kg). The mixture was stirred at room temperature for 50 minutes. Cyclopropylamine (22.53 kg) was added to the reaction mixture, and the mixture was stirred at 25 to 35° C. for 50 minutes. The reaction mixture was washed with 10% aqueous citric acid solution, and then water. After layer separation, the aqueous layer was discarded, and tetrabutylammonium bromide (4.88 kg) and 25% aqueous sodium hydroxide solution (53 kg) were added to the separated organic layer. The resulting mixture was stirred for 2 hours. 35% aqueous hydrochloric acid solution (142 kg) was added, and the resulting mixture was heated at reflux. After about 8 hours, the reaction mixture was cooled, and water (about 50 kg) was added thereto, and then the aqueous layer was separated off. The reaction solution was washed with water, and the solid compound present in the separated organic layer was filtered, and washed with isopropanol, water, and isopropanol in sequence. The resulting solid was dried under vacuum to give the title compound (77 kg) as a white crystal.
Quantity
85 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.56 kg
Type
reactant
Reaction Step One
Quantity
808 kg
Type
solvent
Reaction Step One
Quantity
22.53 kg
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8](=[O:15])[CH2:9][C:10]([O:12]CC)=[O:11])=[CH:6][C:5]([F:16])=[C:4]([Cl:17])[N:3]=1.[C:18](O)(=O)C.[CH:22]1([NH2:25])[CH2:24][CH2:23]1>C1(C)C=CC=CC=1>[Cl:17][C:4]1[N:3]=[C:2]2[C:7]([C:8](=[O:15])[C:9]([C:10]([OH:12])=[O:11])=[CH:18][N:25]2[CH:22]2[CH2:24][CH2:23]2)=[CH:6][C:5]=1[F:16]

Inputs

Step One
Name
Quantity
85 kg
Type
reactant
Smiles
ClC1=NC(=C(C=C1C(CC(=O)OCC)=O)F)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C(C=C1C(CC(=O)OCC)=O)F)Cl
Name
Quantity
4.56 kg
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
808 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
22.53 kg
Type
reactant
Smiles
C1(CC1)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 25 to 35° C. for 50 minutes
Duration
50 min
WASH
Type
WASH
Details
The reaction mixture was washed with 10% aqueous citric acid solution
CUSTOM
Type
CUSTOM
Details
After layer separation
ADDITION
Type
ADDITION
Details
tetrabutylammonium bromide (4.88 kg) and 25% aqueous sodium hydroxide solution (53 kg) were added to the separated organic layer
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
35% aqueous hydrochloric acid solution (142 kg) was added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
WAIT
Type
WAIT
Details
After about 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
ADDITION
Type
ADDITION
Details
water (about 50 kg) was added
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated off
WASH
Type
WASH
Details
The reaction solution was washed with water
FILTRATION
Type
FILTRATION
Details
the solid compound present in the separated organic layer was filtered
WASH
Type
WASH
Details
washed with isopropanol, water, and isopropanol in sequence
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried under vacuum

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
ClC1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 77 kg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 358.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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